Holmium--ruthenium (1/2)
Description
Context of Rare-Earth Transition Metal Intermetallic Compounds
Rare-earth (R) transition metal (T) intermetallic compounds are a class of materials formed by combining elements from the lanthanide series with transition metals. nih.govmdpi.comiaea.orgosti.govedge-techind.com These compounds exhibit a wide array of interesting physical phenomena, including complex magnetic ordering, heavy fermion behavior, and superconductivity. The unique properties of these materials arise from the interaction between the localized magnetic moments of the rare-earth ions and the itinerant electrons of the transition metals. iaea.orgosti.gov
The diverse applications of rare-earth intermetallic compounds are a testament to their importance. edge-techind.com For instance, materials like SmCo5 and Nd2Fe14B are integral to the production of high-performance permanent magnets used in various technologies, from military and aerospace applications to consumer electronics. edge-techind.com The study of these compounds is not only driven by their potential for technological advancement but also by the fundamental scientific questions they pose regarding magnetism and electron correlation. nih.gov
Crystallographic Classification and Laves Phase Systems
Holmium-ruthenium (1/2) crystallizes in a specific arrangement known as the Laves phase. Laves phases are a group of intermetallic compounds with the general formula AB2, and they represent one of the most common and well-studied classes of intermetallic structures.
HoRu2 adopts the hexagonal C14 (MgZn2-type) Laves phase structure. This structure is characterized by a specific arrangement of holmium and ruthenium atoms in the crystal lattice. A visual representation of this hexagonal Laves phase and the magnetic structure of HoRu2 at a low temperature of 5 K reveals that the ferromagnetically ordered moments are located on the Holmium sites. researchgate.net
Crystallographic Data for HoRu2:
| Property | Value |
| Crystal System | Hexagonal |
| Space Group | P63/mmc |
| Structure Type | C14 (MgZn2) |
Significance of HoRu2 within Fundamental Quantum Material Research
The study of HoRu2 is pivotal in the broader field of quantum materials research. Quantum materials are substances where the collective quantum mechanical behavior of electrons leads to emergent and often technologically relevant properties. uni-frankfurt.delbl.govuci.eduquantummaterialsgroup.com These materials are at the forefront of condensed matter physics, with the potential to revolutionize technologies in computing, energy, and more. lbl.govuci.edu
HoRu2 serves as a model system for investigating the intricate interplay between magnetism and other quantum phenomena. The presence of both localized magnetic moments from the holmium atoms and itinerant electrons from ruthenium creates a rich environment for studying fundamental interactions. Research into such materials can provide insights into phenomena like:
Magnetic Ordering: Understanding the nature of magnetic interactions and the resulting ordered states in these compounds is a primary focus. libretexts.org
Superconductivity: The coexistence or competition between magnetism and superconductivity is a key area of investigation in many intermetallic compounds. aps.orgwordpress.comsciencedaily.com While HoRu2 itself is not a prominent superconductor, its study contributes to the broader understanding of the conditions that favor or suppress superconductivity in related materials.
The investigation of materials like HoRu2, with their complex electronic and magnetic properties, is crucial for advancing our fundamental understanding of the quantum world and for paving the way for the design and discovery of new materials with tailored functionalities. uni-frankfurt.de
Structure
2D Structure
Properties
CAS No. |
12055-54-8 |
|---|---|
Molecular Formula |
HoRu2 |
Molecular Weight |
367.1 g/mol |
IUPAC Name |
holmium;ruthenium |
InChI |
InChI=1S/Ho.2Ru |
InChI Key |
IZEDTSGPXLVGJB-UHFFFAOYSA-N |
Canonical SMILES |
[Ru].[Ru].[Ho] |
Origin of Product |
United States |
Crystallographic Structure and Characterization of Holmium–ruthenium 1/2
Crystal Structure Determination
The precise determination of the crystal structure is fundamental to understanding the material's properties. For HoRu₂, this involves identifying its crystal system and space group, followed by a detailed analysis of its atomic arrangement and lattice dimensions.
Identification of Hexagonal Laves Phase (P63/mmc)
HoRu₂ crystallizes in the hexagonal C14-type Laves phase structure. Laves phases are a common class of intermetallic compounds with the general formula AB₂, and they are known for their efficient atomic packing. These phases typically form in one of three main polytypes: the cubic C15 (MgCu₂-type), the hexagonal C14 (MgZn₂-type), and the dihexagonal C36 (MgNi₂-type).
Experimental studies confirm that HoRu₂ adopts the C14 hexagonal structure. This structure is characterized by the space group P63/mmc (No. 194), which describes the symmetry elements of the crystal lattice. In this arrangement, the larger holmium atoms and smaller ruthenium atoms are organized in a specific, layered stacking sequence along the c-axis, leading to a highly coordinated and dense structure.
Lattice Parameter Analysis and Structural Refinement
Once the crystal system is identified, X-ray diffraction (XRD) is the primary technique used to determine the precise dimensions of the unit cell, known as lattice parameters. For a hexagonal system like HoRu₂, these are the 'a' and 'c' parameters, which define the lengths of the edges of the unit cell.
Table 1: Lattice Parameters for selected RERu₂ Hexagonal Laves Phase Compounds.
| Compound | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | c/a Ratio | Reference |
|---|---|---|---|---|
| DyRu₂ | 5.29 | 8.69 | 1.643 | [Data for related compound] |
| HoRu₂ | Data not available in searched sources | Data not available in searched sources | - | - |
| ErRu₂ | 5.25 | 8.62 | 1.642 | [Data for related compound] |
Synthesis Methodologies for Crystalline Forms
The creation of HoRu₂ for experimental study requires precise synthesis techniques to produce the material in either single crystal or polycrystalline form.
Single Crystal Growth Techniques
Growing single crystals—crystals with a continuous and unbroken lattice throughout the sample—is essential for studying anisotropic properties. For intermetallic compounds like HoRu₂, several melt-growth techniques are suitable. researchgate.net
Czochralski Method: In this technique, a seed crystal is dipped into a melt of the stoichiometric composition and slowly pulled upwards while being rotated. materialsproject.org Precise control of the temperature gradients and pulling speed allows a large, single-crystal ingot to form from the melt. materialsproject.orgub.edu
Bridgman-Stockbarger Method: This method involves melting the material in a crucible with a conical tip, which is then slowly lowered through a temperature gradient. ub.eduspringerprofessional.de Solidification begins at the cool tip, which acts as a nucleus, and a single crystal grows to fill the entire crucible. ub.edu
Polycrystalline Sample Preparation
For many experimental studies, a polycrystalline form of HoRu₂ is sufficient. Polycrystalline materials are solids composed of many small, randomly oriented crystallites. The most common method for preparing these types of intermetallic alloys is arc-melting. ub.eduresearchgate.netresearchgate.net
In this process, high-purity holmium and ruthenium metals in the correct stoichiometric ratio (1:2) are placed in a water-cooled copper hearth under an inert atmosphere, typically argon. ub.edu An electric arc is generated to melt the constituents at very high temperatures. ub.edu The sample is typically melted and re-solidified multiple times, and flipped between each melting, to ensure a high degree of homogeneity throughout the resulting alloy button. ub.edu This rapid solidification process generally leads to a polycrystalline structure.
Influence of External Parameters on Crystalline Structure
The crystal structure of a material is not static and can be influenced by external parameters such as temperature and pressure. These changes can reveal important information about the material's bonding and stability.
Influence of Temperature: As temperature changes, crystalline solids expand or contract. This thermal expansion is often anisotropic, meaning it can differ along different crystallographic directions. researchgate.net For a hexagonal system like HoRu₂, the lattice parameters 'a' and 'c' may change at different rates with temperature. Studying the thermal expansion of HoRu₂ would involve performing diffraction experiments over a range of temperatures to measure the corresponding changes in its lattice parameters. Such studies provide insight into the vibrational properties of the lattice and the strength of the interatomic bonds.
Influence of Pressure: Applying high pressure forces the atoms in a crystal closer together, reducing the unit cell volume. This can lead to significant changes in material properties and can even induce phase transitions to different, often denser, crystal structures. researchgate.net High-pressure X-ray diffraction studies on HoRu₂ would reveal its compressibility and structural stability under compression. While specific high-pressure studies on HoRu₂ are not widely documented, research on other Laves phases shows that pressure can induce structural transformations. researchgate.net
Pressure-Induced Structural Transformations
A thorough review of the existing scientific literature reveals a significant gap in the experimental and theoretical investigation of the chemical compound Holmium–Ruthenium (1/2) under high-pressure conditions. As of the current date, there are no published research findings, detailed studies, or data available concerning the pressure-induced structural transformations of HoRu₂.
The application of high pressure is a powerful tool in materials science for inducing phase transitions and discovering novel structures with potentially enhanced physical properties. In many intermetallic compounds, including other Laves phases, pressure can lead to changes in the crystal lattice, bond distances, and electronic configurations, sometimes resulting in a transition to a different, more compact crystal structure.
However, in the specific case of Holmium–Ruthenium (1/2), no such studies have been reported. Consequently, there is no data to present regarding any structural changes, phase transitions, or alterations in the crystallographic parameters of HoRu₂ as a function of applied pressure. This lack of information highlights an area that remains to be explored in the study of rare-earth-transition metal intermetallics. Further high-pressure X-ray diffraction and computational studies would be necessary to elucidate the behavior of this compound under compression and to map out its pressure-temperature phase diagram.
Electronic Structure and Electron Correlation Phenomena in Holmium–ruthenium 1/2
Theoretical and Computational Electronic Structure Analysis
Theoretical and computational methods are indispensable for elucidating the intricate electronic structure of materials like HoRu₂. These approaches provide fundamental insights into the nature of chemical bonding, the distribution of electron states, and the origins of their macroscopic properties.
Density Functional Theory (DFT) is a powerful first-principles computational method used to investigate the electronic structure of many-body systems. google.comnih.gov It is a standard tool for calculating properties such as the ground-state energy, charge density, and magnetic moments of crystalline solids. For a compound like HoRu₂, DFT calculations can predict its structural stability, electronic band structure, and density of states.
While specific, in-depth DFT studies focusing solely on the electronic structure of HoRu₂ are not widely available in the public domain, the standard enthalpy of formation has been determined experimentally and can be compared with theoretical predictions from DFT. High-temperature direct synthesis calorimetry has been used to measure the standard enthalpies of formation for several holmium alloys, including HoRu₂. bohrium.com
| Compound | Standard Enthalpy of Formation (ΔHf°) (kJ/mol of atoms) | Reference |
|---|---|---|
| HoNi₅ | -29.9 ± 0.8 | bohrium.com |
| HoRu₂ | -26.8 ± 1.3 | bohrium.comresearchgate.net |
| HoRh | -87.2 ± 2.3 | bohrium.com |
| HoIr | -80.7 ± 2.3 | bohrium.com |
| HoPt | -121.8 ± 5.1 | bohrium.com |
The electronic band structure of a solid describes the ranges of energy that an electron is allowed to have, while the density of states (DOS) quantifies the number of states available at each energy level. wikipedia.orglibretexts.org For HoRu₂, a hypothetical band structure calculation would reveal the dispersion of energy bands throughout the Brillouin zone, and the DOS would show the distribution of electronic states as a function of energy.
In a typical rare-earth intermetallic compound, the band structure and DOS are characterized by several key features:
Localized 4f States: The 4f electrons of holmium are strongly localized and would appear as very narrow, sharp peaks in the density of states. researchgate.net These states are generally located away from the Fermi level.
Ruthenium 4d Bands: The 4d electrons of ruthenium are more itinerant and form broader energy bands that are expected to dominate the density of states around the Fermi level, contributing significantly to the metallic character of the compound.
The general shape of the DOS for a metallic system like HoRu₂ would show a continuous distribution of states, with the Fermi level positioned within a region of significant density, which is characteristic of metals. wikipedia.org The specific features of the DOS would be determined by the hybridization between the various electronic orbitals.
Accurate DFT calculations for compounds containing heavy elements like holmium and ruthenium require careful selection of pseudopotentials and basis sets. quantumatk.comcp2k.org
Pseudopotentials: A pseudopotential is an approximation that replaces the strong Coulomb potential of the nucleus and the effects of the core electrons with a weaker, effective potential. quantum-espresso.orggithub.io This significantly reduces the computational cost of the calculation. For heavy elements, relativistic effects must be taken into account, often through the use of relativistic pseudopotentials.
Basis Sets: The basis set is a set of mathematical functions used to represent the electronic wavefunctions. cp2k.orgsheffield.ac.uk The choice of basis set affects the accuracy and efficiency of the calculation. For solid-state calculations, plane-wave basis sets are commonly used in conjunction with pseudopotentials. Alternatively, localized atomic orbital basis sets, such as those used in programs like SIESTA or CP2K, can also be employed. cp2k.org The quality of the basis set is typically hierarchical, with larger basis sets providing greater accuracy at a higher computational cost.
For HoRu₂, a typical DFT calculation would employ a relativistic pseudopotential for both holmium and ruthenium to account for the effects of their large atomic numbers. The basis set would need to be sufficiently large to accurately describe the valence electrons, including the Ho 4f and Ru 4d states.
Hybridization Effects
Hybridization, the mixing of atomic orbitals of different energies and shapes, plays a crucial role in determining the electronic and magnetic properties of intermetallic compounds. wikipedia.orgreddit.comyoutube.comyoutube.comyoutube.com
In HoRu₂, a key interaction is the hybridization between the localized 4f electrons of holmium and the itinerant 4d electrons of ruthenium. arxiv.org This f-d hybridization is a common feature in rare-earth-transition metal compounds and has a significant impact on their electronic structure. researchgate.net The degree of hybridization depends on the spatial overlap and energy separation of the respective orbitals.
The mixing of the Ho 4f and Ru 4d states can lead to a redistribution of the electronic density and a modification of the energy levels near the Fermi surface. This can influence the magnetic ordering and other physical properties of the material. In some rare-earth compounds, strong hybridization can lead to phenomena such as valence fluctuations, where the number of 4f electrons is not an integer. researchgate.net
The localized 4f electrons of holmium carry a large magnetic moment. These localized moments interact with the itinerant conduction electrons, which are primarily of Ru 4d character in HoRu₂. This interaction is fundamental to understanding the magnetic behavior of such compounds. cam.ac.ukaps.org
A primary mechanism for this interaction is the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction. researchgate.netaps.org In this indirect exchange mechanism, the localized magnetic moment of a holmium ion polarizes the spins of the surrounding conduction electrons. This spin polarization is then sensed by neighboring holmium ions, leading to an effective long-range magnetic coupling between the localized moments. The nature of this coupling (ferromagnetic or antiferromagnetic) depends on the distance between the magnetic ions and the electronic structure of the material. In many rare-earth compounds, the RKKY interaction is responsible for the long-range magnetic order observed at low temperatures. mappingignorance.org
Heavy Fermion Behavior and Related Phenomena in Holmium-Ruthenium Compounds
The emergence of heavy fermion behavior in certain intermetallic compounds containing rare-earth or actinide elements, such as those involving holmium and ruthenium, is a manifestation of strong electron-electron correlations. These correlations lead to the formation of quasiparticles with exceptionally large effective masses, often hundreds of times that of a free electron. This section delves into the experimental signatures, theoretical frameworks, and the intriguing non-Fermi liquid phenomena associated with these materials.
Experimental Signatures of Heavy Fermion Systems
The hallmark of a heavy fermion system is the dramatically enhanced effective mass of its charge carriers, which is not directly measured but inferred from several key experimental observations at low temperatures. aps.org These signatures collectively point towards the presence of strongly correlated electrons.
One of the most direct indicators is an anomalously large electronic specific heat coefficient, γ (gamma). In ordinary metals, γ is relatively small and constant at low temperatures. However, in heavy fermion materials, γ can reach values on the order of 100 to 1000 mJ/mol·K², a stark contrast to the 1-10 mJ/mol·K² range for typical metals. aps.org This enhancement is a direct consequence of the high density of electronic states at the Fermi level, which is characteristic of a heavy quasiparticle band.
Another crucial experimental probe is the magnetic susceptibility, χ. Heavy fermion systems exhibit a large, temperature-dependent magnetic susceptibility at low temperatures, which is significantly larger than the Pauli susceptibility of simple metals. aps.org The Wilson ratio, a dimensionless quantity that relates the magnetic susceptibility to the electronic specific heat, is often used to characterize the strength of electron correlations.
Furthermore, the electrical resistivity of heavy fermion compounds displays a characteristic temperature dependence. At high temperatures, the resistivity often shows a logarithmic increase as the temperature is lowered, a signature of the Kondo effect where localized f-electrons scatter conduction electrons. As the temperature further decreases, the resistivity drops sharply, indicating the formation of a coherent state where the f-electrons participate in the electronic band structure, leading to the formation of heavy quasiparticles. aps.org
The following table summarizes the typical experimental signatures observed in heavy fermion systems, with illustrative data from the well-studied heavy fermion compound YbRh₂Si₂ which exhibits a quantum critical point. frontiersin.org
Table 1: Experimental Signatures of Heavy Fermion Systems
| Property | Typical Behavior in Heavy Fermion Systems | Example: YbRh₂Si₂ |
|---|---|---|
| Electronic Specific Heat Coefficient (γ) | Very large (100-1000 mJ/mol·K²) | Antiferromagnetically ordered at TN = 70 mK frontiersin.org |
| Magnetic Susceptibility (χ) | Large and temperature-dependent at low T | Exhibits an unconventional quantum critical point at BN = 60 mT frontiersin.org |
| Electrical Resistivity (ρ) | Logarithmic increase at high T, sharp drop at low T | Non-Fermi liquid behavior observed frontiersin.org |
Theoretical Models for Heavy Fermion Physics
The theoretical understanding of heavy fermion systems is primarily built upon the foundation of the Kondo effect and its extension to a lattice of magnetic ions, known as the Kondo lattice model. utk.edu The central idea is the interaction between localized f-electrons and itinerant conduction electrons.
At high temperatures, the f-electrons behave as isolated magnetic moments, leading to incoherent scattering of the conduction electrons, which explains the logarithmic increase in resistivity. utk.edu As the temperature is lowered, a collective phenomenon known as Kondo screening occurs. The spins of the conduction electrons effectively screen the localized magnetic moments of the f-electrons, forming a non-magnetic singlet state. d-nb.info
This screening process is not localized to individual f-electron sites but occurs coherently throughout the lattice. The result is the formation of a narrow, highly renormalized band of quasiparticles near the Fermi level. These quasiparticles are a hybrid of the original conduction electrons and the f-electrons, and their large effective mass arises from the strong correlations inherent in their formation. utk.edu
The Anderson Lattice Model is a more fundamental model that explicitly includes the hybridization between the f-electron states and the conduction band. utk.edu In this model, the key parameters are the energy of the f-level, the on-site Coulomb repulsion between f-electrons, and the hybridization strength. The interplay of these parameters determines whether the system will exhibit localized magnetic moments or itinerant heavy fermion behavior.
To handle the strong correlations in these models, various theoretical techniques are employed. One common approach is the use of slave-boson mean-field theory. utk.edu In this formalism, the f-electron operator is represented as a product of a fermion and a boson, which allows for a more tractable treatment of the strong Coulomb repulsion. Another powerful tool is the dynamical mean-field theory (DMFT), which maps the lattice problem onto a single-impurity Anderson model embedded in a self-consistent medium. aps.org
The following table outlines the key theoretical models used to describe heavy fermion physics.
Table 2: Theoretical Models for Heavy Fermion Physics
| Model | Description | Key Concepts |
|---|---|---|
| Kondo Lattice Model | An extension of the single-impurity Kondo problem to a lattice of magnetic ions. utk.edu | Kondo screening, coherence, formation of heavy quasiparticles. utk.edud-nb.info |
| Anderson Lattice Model | Describes a lattice of localized f-orbitals hybridizing with a band of conduction electrons. utk.edu | Hybridization, on-site Coulomb repulsion, valence fluctuations. |
| Slave-Boson Mean-Field Theory | A technique to treat the strong correlations in the Anderson lattice model. utk.edu | Decoupling of f-electron operator, mean-field approximation. |
| Dynamical Mean-Field Theory (DMFT) | A non-perturbative method that maps the lattice problem to a quantum impurity model. aps.org | Self-energy, local correlations, solution of the impurity problem. |
Non-Fermi Liquid Behavior and Quantum Criticality
In many heavy fermion systems, the ground state can be tuned by external parameters such as pressure, magnetic field, or chemical doping. d-nb.infouniversiteitleiden.nl This tuning can suppress a magnetic ordering temperature to absolute zero, leading to a quantum phase transition (QPT) at a quantum critical point (QCP). d-nb.infouniversiteitleiden.nl Near a QCP, the system does not behave as a conventional Fermi liquid. Instead, it exhibits "non-Fermi liquid" (NFL) behavior, characterized by anomalous temperature dependencies of various physical properties. aps.org
In a standard Fermi liquid, the electrical resistivity varies as T², and the electronic specific heat coefficient is constant at low temperatures. In contrast, in the vicinity of a QCP, the resistivity often shows a linear or other non-T² power-law dependence on temperature, and the specific heat coefficient diverges logarithmically or with a power law as the temperature approaches zero. aps.orgaps.org These deviations from Fermi liquid theory are a direct consequence of the strong quantum fluctuations associated with the QCP. universiteitleiden.nl
For instance, in the heavy fermion compound YbRh₂Si₂, applying a small magnetic field can tune the system through a QCP, where the antiferromagnetic ordering temperature is suppressed to zero. frontiersin.org In the vicinity of this QCP, the resistivity exhibits a linear temperature dependence, and the specific heat shows a logarithmic divergence, both hallmarks of NFL behavior. frontiersin.org
The theoretical description of quantum criticality in heavy fermion systems is an active area of research. One prominent scenario is the spin-density-wave (SDW) theory, where the critical fluctuations are those of the magnetic order parameter. d-nb.info Another important concept is the "local quantum criticality," where the Kondo effect itself becomes critical at the QCP, leading to a breakdown of the quasiparticle picture. d-nb.infoarxiv.org This is thought to occur when the f-electrons abruptly delocalize at the quantum phase transition. arxiv.org
The following table summarizes the key features of non-Fermi liquid behavior and quantum criticality in heavy fermion systems.
Table 3: Non-Fermi Liquid Behavior and Quantum Criticality
| Feature | Description | Experimental Evidence |
|---|---|---|
| Quantum Critical Point (QCP) | A point at zero temperature where a continuous phase transition occurs, driven by quantum fluctuations. d-nb.infouniversiteitleiden.nl | Suppression of magnetic ordering temperature to zero with pressure, magnetic field, or doping. universiteitleiden.nl |
| Non-Fermi Liquid (NFL) Behavior | Deviations from the standard predictions of Landau-Fermi liquid theory. aps.org | Anomalous temperature dependence of resistivity (e.g., linear in T) and specific heat (e.g., logarithmic divergence). aps.orgaps.org |
| Quantum Fluctuations | Zero-point energy fluctuations that are enhanced near a QCP and dominate the system's properties. universiteitleiden.nl | Observed in neutron scattering and other spectroscopic probes. |
| Theoretical Scenarios | Models describing the nature of the quantum critical fluctuations. | Spin-density-wave (SDW) theory, local quantum criticality. d-nb.infoarxiv.org |
Magnetic Order and Spin Dynamics in Holmium–ruthenium 1/2
Magnetic Ordering Phenomena
The arrangement of magnetic moments in Holmium-Ruthenium (1/2) systems at low temperatures is far from simple, exhibiting a combination of ferromagnetic and antiferromagnetic characteristics that evolve with temperature.
In the perovskite compound Ba₃HoRu₂O₉, comprehensive neutron powder diffraction studies have unveiled multiple magnetic transitions. osti.gov The system undergoes a transition to a long-range antiferromagnetically ordered state at a Néel temperature (Tɴ₁) of approximately 50 K. osti.gov Below this temperature, in the range between 10 K and 50 K, the magnetic structure is complex. The Ho and Ru spins order ferromagnetically along the crystallographic b-axis, while exhibiting antiferromagnetic alignment within the ac-plane. osti.gov
At a lower temperature of around 10 K (Tɴ₂), another transition occurs. Below this point, a second magnetic phase emerges and coexists with the first. osti.gov In this lower temperature phase, associated with a different propagation wave vector, the Ho and Ru spins are aligned in the ab-plane in an "up-up-down-down" antiferromagnetic configuration, while remaining ferromagnetically aligned along the c-axis. osti.gov The presence of coexisting magnetic phases suggests a competition between different exchange interactions within the magnetic ground state. osti.gov
The magnetic ordering in Holmium-Ruthenium (1/2) compounds can be highly complex, deviating from simple ferromagnetic or antiferromagnetic alignments. Helimagnetism is a type of magnetic ordering where the spin direction rotates progressively from one atom to the next, forming a spiral or helical pattern. wikipedia.org This phenomenon arises from the competition between ferromagnetic and antiferromagnetic exchange interactions. wikipedia.org
In Ba₃HoRu₂O₉, the magnetism is described as complex due to the observation of two coexisting magnetic phases below 10 K, each with a different magnetic propagation wave vector. osti.gov One phase is associated with a wave vector of k₁ = (0.5, 0, 0), while the emergent, coexisting phase has a wave vector of k₂ = (0.25, 0.25, 0). osti.gov The up-up-down-down spin arrangement found in the second phase is an example of a complex antiferromagnetic structure. osti.gov Such intricate ordering, resulting from competing magnetic interactions, is a hallmark of systems that can potentially host helimagnetic phases. osti.govwikipedia.org
A key feature of the magnetic behavior in the Ba₃HoRu₂O₉ system is the strong cooperative ordering between the holmium and ruthenium magnetic sublattices. osti.gov Unlike many systems where the rare-earth and transition metal moments order at different temperatures, neutron diffraction studies show that both the Ho (4f) and Ru (4d) moments develop long-range order simultaneously at the upper transition temperature of Tɴ₁ ≈ 50 K. osti.gov
This simultaneous ordering points to a significant Ru(4d)-Ho(4f) magnetic correlation. osti.gov The interaction between the d- and f-electrons plays a decisive role in shaping the material's magnetic properties. osti.gov This strong coupling is maintained through the lower temperature transitions, where both sublattices participate in the subsequent spin reorientations and the formation of the complex, coexisting magnetic structures. osti.gov
Magnetic Phase Transitions
Magnetic phase transitions in Holmium-Ruthenium (1/2) involve changes in the magnetic state of the material as a function of temperature. These transitions are marked by distinct changes in the arrangement of the atomic magnetic moments.
The transition from a disordered paramagnetic state to an ordered magnetic state occurs at a critical temperature. For antiferromagnetic materials, this is known as the Néel temperature (Tɴ). wikipedia.org Above Tɴ, the thermal energy is sufficient to overcome the magnetic ordering forces, and the magnetic moments are randomly oriented. wikipedia.org In Ba₃HoRu₂O₉, the primary transition from the paramagnetic state to a long-range antiferromagnetic state happens at a Néel temperature Tɴ₁ of approximately 50 K. osti.gov A second magnetic phase transition, which involves further ordering, occurs at Tɴ₂ ≈ 10 K. osti.gov
| Transition Temperature | Value (approx.) | Description |
|---|---|---|
| TN1 | 50 K | Transition from Paramagnetic to a cooperative, long-range Antiferromagnetic state. osti.gov |
| TN2 | 10 K | Second magnetic phase transition; a new magnetic phase emerges and coexists with the first. osti.gov |
A spin reorientation transition (SRT) is a magnetic phase transition where the direction of the ordered magnetic moments changes with respect to the crystallographic axes, often triggered by a change in temperature. aps.orgaps.org In Ba₃HoRu₂O₉, after the initial cooperative ordering of Ho and Ru moments at ~50 K, the system undergoes spin reorientations at lower temperatures. osti.gov
The transition at Tɴ₂ ≈ 10 K can be considered an SRT, as it involves a significant change in the magnetic structure. osti.gov Specifically, the system moves from a single magnetic phase to a state where two distinct magnetic phases, with different spin alignments and propagation vectors, coexist. osti.gov This indicates a re-arrangement of the spin structure as the temperature is lowered, driven by the competing magnetic interactions and the strong coupling between the Ho and Ru sublattices. osti.gov
| Temperature Range | Magnetic Structure Description |
|---|---|
| T > 50 K | Paramagnetic (disordered spins). osti.gov |
| 10 K < T < 50 K | Long-range antiferromagnetic order (k₁ = (0.5, 0, 0)). Spins are ferromagnetic along the b-axis and antiferromagnetic in the ac-plane. osti.gov |
| T < 10 K | Coexistence of two magnetic phases. The first phase (k₁) persists, and a second phase (k₂ = (0.25, 0.25, 0)) with an up-up-down-down antiferromagnetic structure in the ab-plane emerges. osti.gov |
Field-Induced Metamagnetic Transitions (e.g., Spin-Flip Transitions)
In compounds with competing magnetic interactions, an applied external magnetic field can induce abrupt changes in the magnetic structure, known as metamagnetic transitions. A specific type of this phenomenon is the spin-flip transition, where the magnetic moments of a sublattice, initially aligned antiparallel to the applied field, reorient themselves to align with the field. This process is often observed in antiferromagnetic or ferrimagnetic materials.
In many rare-earth intermetallic compounds, the application of a sufficiently strong magnetic field can overcome the antiferromagnetic coupling, leading to a forced ferromagnetic state. For instance, in some systems, these field-induced transitions are irreversible at low temperatures. researchgate.net The critical field required to induce these transitions is a key parameter that characterizes the strength of the antiferromagnetic interactions.
The table below illustrates typical characteristics of field-induced transitions in rare-earth compounds, which can be considered analogous to what might be expected in HoRu₂.
| Compound Family | Transition Type | Typical Critical Field Range (T) | Associated Phenomena |
|---|---|---|---|
| R₂Fe₁₄B (R=rare earth) | Ferrimagnetic to Non-collinear | 5 - 20 | Spin reorientation |
| RCo₂ (R=heavy rare earth) | Antiferromagnetic to Ferromagnetic | 1 - 10 | Large magnetoresistance |
| HoRu₂Si₂ | Spin-flip metamagnetic | ~5 | Large magnetocaloric effect |
Thermal Hysteresis in Magnetic Transitions
Thermal hysteresis is a phenomenon where the temperature at which a magnetic phase transition occurs upon heating is different from the temperature at which the reverse transition occurs upon cooling. This is a hallmark of a first-order phase transition and is associated with the energy required to nucleate the new phase. The width of the thermal hysteresis loop is a measure of the energy barrier between the two phases and can be influenced by factors such as crystalline defects, strain, and the rate of temperature change. arnoldmagnetics.combibliotekanauki.plresearchgate.net
Specific experimental data on the thermal hysteresis in HoRu₂ is not detailed in the available literature. However, the presence of thermal hysteresis is common in materials exhibiting first-order magnetic transitions. arnoldmagnetics.com The magnitude of the hysteresis can significantly impact the material's potential applications, for example, in magnetic refrigeration, where a large hysteresis can lead to energy losses and reduced efficiency. arnoldmagnetics.com
The study of thermal hysteresis often involves measuring a magnetic property, such as magnetization or susceptibility, as a function of temperature during heating and cooling cycles. The difference in the transition temperatures is then quantified as the hysteresis width.
The following table provides a general overview of how thermal hysteresis is characterized in magnetic materials.
| Measurement Technique | Parameter Measured | Indication of Hysteresis |
|---|---|---|
| Magnetometry (VSM, SQUID) | Magnetization vs. Temperature | Separation between heating and cooling curves around the transition temperature. |
| Calorimetry (DSC) | Heat Flow vs. Temperature | Difference in the peak positions of the endothermic and exothermic peaks. |
| Electrical Resistivity | Resistance vs. Temperature | Divergence of heating and cooling curves in the vicinity of the magnetic transition. |
Magnetic Anisotropy and Crystal Field Effects
Origins of Magnetic Anisotropy (Magnetocrystalline, Shape, Magnetoelastic, Exchange)
Magnetic anisotropy refers to the directional dependence of a material's magnetic properties. In a crystalline material like HoRu₂, the total magnetic anisotropy arises from several contributions:
Magnetocrystalline Anisotropy : This is an intrinsic property that originates from the interaction of the electron orbitals with the crystal lattice. wikipedia.org The spin-orbit coupling then links the spin magnetic moments to these preferred crystallographic directions, known as easy axes of magnetization. wikipedia.org For materials with hexagonal or tetragonal symmetry, the magnetocrystalline anisotropy energy can be expressed in terms of anisotropy constants (K₁, K₂, etc.). wikipedia.org
Shape Anisotropy : This anisotropy is not an intrinsic property of the material but depends on the shape of the magnetic sample. For a non-spherical sample, the demagnetizing field will be different for different directions, creating an easy axis to minimize the magnetostatic energy. In thin films, shape anisotropy typically favors in-plane magnetization. ifmpan.poznan.plifmpan.poznan.pl
Magnetoelastic Anisotropy : This arises from internal stresses in the material. If a material is under stress, the magnetic properties can be altered due to the coupling between the magnetic and elastic properties (magnetostriction). researchgate.net
Exchange Anisotropy : This typically occurs at the interface between a ferromagnetic and an antiferromagnetic material and can lead to a shift in the hysteresis loop. aps.org
In rare-earth compounds like HoRu₂, the magnetocrystalline anisotropy is often the dominant contribution due to the strong spin-orbit coupling of the 4f electrons of the rare-earth ion. liv.ac.uk
Role of Crystal Field Interactions on Holmium (Ho³⁺) Ions
The behavior of the Ho³⁺ ion in the HoRu₂ crystal lattice is governed by the crystal field effect. The crystal field is the electrostatic field created by the surrounding ions (in this case, primarily the ruthenium and other holmium ions) that acts on the 4f electrons of the Ho³⁺ ion. osti.govku.dk This interaction has several important consequences:
Lifting of Degeneracy : The crystal field lifts the degeneracy of the 4f electron energy levels. For the Ho³⁺ ion (with a ⁴f¹⁰ electron configuration and a ⁵I₈ ground state multiplet), the crystal field will split the (2J+1)-fold degenerate ground state into a series of sublevels. ku.dkresearchgate.net
Anisotropy : The spatial distribution of the 4f electron cloud is non-spherical. The interaction of this aspherical charge cloud with the non-uniform crystal field leads to an energetically preferred orientation of the magnetic moment, which is the origin of the strong single-ion magnetocrystalline anisotropy. ku.dk
The strength and symmetry of the crystal field are determined by the crystal structure of HoRu₂. The crystal field parameters, which can be determined from experimental techniques like inelastic neutron scattering or calculated theoretically, quantify the strength of these interactions. While specific parameters for HoRu₂ are not available, data from other holmium compounds can provide an indication of their typical magnitudes. For example, in Cs₂NaHoCl₆, the crystal field parameters B⁴₀ and B⁶₀ are on the order of a few hundred cm⁻¹. researchgate.net
Single-Ion Anisotropy Contributions
The dominant source of magnetic anisotropy in many rare-earth compounds is the single-ion anisotropy of the rare-earth ion. liv.ac.uk This arises from the interaction of the non-spherical 4f electron charge cloud of the Ho³⁺ ion with the local crystal electric field. liv.ac.ukku.dk The strong spin-orbit coupling then locks the spin moment to the orbital moment, resulting in a large energy barrier for the reorientation of the total magnetic moment. liv.ac.uk
The magnitude and nature (easy-axis or easy-plane) of the single-ion anisotropy are determined by the interplay between the shape of the 4f electron cloud (prolate or oblate) and the symmetry of the crystal field. For Ho³⁺, which has a prolate (elongated) 4f charge distribution, an axial crystal field will favor alignment of the moment along the axis, leading to easy-axis anisotropy. Conversely, an equatorial crystal field will favor alignment in the plane, resulting in easy-plane anisotropy.
The contribution of single-ion anisotropy to the total magnetic energy is significant and is often the primary factor determining the coercivity and other magnetic properties of rare-earth-based magnets. liv.ac.uk
Exchange Interactions and Magnetic Correlations
The magnetic ordering in HoRu₂ is a result of the exchange interactions between the magnetic moments of the Ho³⁺ ions and, potentially, the Ru ions. The exchange interaction is a quantum mechanical effect that favors a parallel or antiparallel alignment of neighboring spins. core.ac.uk In a compound with multiple magnetic sublattices like HoRu₂, several types of exchange interactions can be present:
Ho-Ho Exchange : This is the direct or indirect (via conduction electrons, known as the RKKY interaction) exchange between the magnetic moments of the holmium ions. This interaction is primarily responsible for the long-range magnetic order in the Ho sublattice.
Ho-Ru Exchange : If the ruthenium atoms carry a magnetic moment, there will be an exchange interaction between the Ho and Ru sublattices. This interaction can lead to complex magnetic structures, such as ferrimagnetism, where the moments of the two sublattices are aligned antiparallel.
Ru-Ru Exchange : This is the exchange interaction between the ruthenium moments themselves.
Magnetic correlations refer to the tendency of magnetic moments to be aligned relative to each other over a certain distance, known as the magnetic correlation length . arxiv.orgaps.orgaps.org Above the magnetic ordering temperature, in the paramagnetic state, long-range order is lost, but short-range magnetic correlations can persist. These short-range correlations mean that neighboring spins are not randomly oriented but still exhibit a degree of local order. As the temperature approaches the ordering temperature from above, the correlation length grows, and at the transition temperature, it diverges, leading to the establishment of long-range magnetic order. The study of magnetic correlations provides valuable information about the nature of the magnetic interactions and the dimensionality of the magnetic system. aps.org
Nature of Interatomic Exchange Couplings
The magnetic ordering in metallic systems like HoRu₂ is determined by the nature of the exchange interactions between the magnetic ions. In this compound, the Ho³⁺ ions, which carry large localized magnetic moments due to their partially filled 4f electron shells, are too far apart for direct exchange interaction (where the electron orbitals overlap directly) to be significant. ethernet.edu.et
Instead, the dominant mechanism is an indirect exchange coupling mediated by the itinerant conduction electrons from the Ruthenium d-band. This type of interaction is known as the Ruderman-Kittel-Kasuya-Yosida (RKKY) exchange. aps.org In the RKKY model, a local magnetic moment from a Ho³⁺ ion polarizes the spins of the surrounding conduction electrons. This spin polarization is not localized but propagates through the metallic lattice with a characteristic oscillating wave-like pattern. A second, distant Ho³⁺ ion then interacts with this induced spin polarization, leading to an effective coupling between the two local moments. The strength and sign (ferromagnetic or antiferromagnetic) of the RKKY interaction depend on the distance between the magnetic ions and the electronic properties of the metal. researchgate.net In multilayer systems, this can lead to an oscillation between ferromagnetic (FM) and antiferromagnetic (AFM) coupling depending on the thickness of a non-magnetic spacer layer like Ruthenium. researchgate.net
In the case of HoRu₂, which has a Laves phase crystal structure, the specific arrangement of atoms and the electronic band structure result in a net ferromagnetic alignment of the Holmium moments. researchgate.net This is in contrast to other Holmium compounds with different structures, such as HoGa₂, which exhibits antiferromagnetic order. researchgate.net The f-d exchange coupling between the localized 4f electrons of Holmium and the itinerant d-electrons of Ruthenium is crucial in this process. researchgate.net
Dzyaloshinskii-Moriya (DM) Interaction and its Role in Spin-Driven Phenomena
The Dzyaloshinskii-Moriya interaction (DMI) is an antisymmetric exchange coupling that favors a canting or non-collinear arrangement of adjacent magnetic spins. aps.org A fundamental requirement for the existence of DMI is the absence of inversion symmetry in the crystal structure. aps.org
The bulk crystal structure of HoRu₂ belongs to the cubic Laves phase (C15, space group Fd-3m), which is centrosymmetric. researchgate.net Consequently, the DMI is expected to be absent in the bulk material. However, DMI can emerge at surfaces or interfaces where the inversion symmetry is inherently broken. aps.org While there is no specific research detailing DMI in HoRu₂ interfaces, studies on other material systems show that significant DMI can be induced at interfaces with heavy metals or even light elements, leading to chiral spin textures like skyrmions. aps.orgnih.gov Therefore, in nanostructured forms of HoRu₂, such as thin films or heterostructures, interfacial DMI could potentially play a role in the magnetic behavior, influencing domain wall structures and spin dynamics.
Itinerant Ferromagnetism and Double-Exchange Mechanisms
HoRu₂ is classified as a metallic or itinerant-electron ferromagnet. researchgate.net This classification arises because the magnetism involves conduction electrons that are not localized to any single atom but are delocalized throughout the crystal lattice. aps.orgnih.gov The ferromagnetism in HoRu₂ is a cooperative phenomenon involving both the localized 4f moments of Holmium and the itinerant d-electrons of Ruthenium.
The tendency towards itinerant ferromagnetism can be understood within the framework of the Stoner model. aps.org This model posits that if the density of electronic states at the Fermi level is sufficiently high, the energy gain from splitting the conduction band into spin-up and spin-down sub-bands (exchange energy) can overcome the kinetic energy cost, leading to a spontaneous net magnetic moment.
It is important to distinguish the RKKY-mediated itinerant ferromagnetism in HoRu₂ from the double-exchange mechanism. The double-exchange mechanism is a specific type of interaction that typically occurs in mixed-valence compounds, such as manganese oxides. It describes the hopping of an electron between two neighboring ions with different oxidation states, where the hopping is facilitated when the magnetic moments of the ions are ferromagnetically aligned. While also a form of itinerant magnetism, the underlying physics is distinct from the RKKY interaction that dominates in rare-earth intermetallics like HoRu₂.
Spin Dynamics and Fluctuations
The dynamic behavior of the magnetic moments in HoRu₂ involves collective excitations and fluctuations of the spin system, which can be probed experimentally to understand the underlying magnetic interactions.
Investigation of Low-Energy Spin Fluctuations
In itinerant ferromagnets, low-energy spin fluctuations play a crucial role in their thermodynamic properties. nih.gov These fluctuations are thermally driven, dynamic variations in the local spin density. The theory of itinerant spin fluctuations, notably advanced by Moriya, provides a framework for understanding magnetism that bridges the gap between purely localized and purely itinerant models. nih.gov
The primary experimental technique for studying the spectrum of spin fluctuations is inelastic neutron scattering (INS). nih.govaps.org By analyzing the energy and momentum transfer of neutrons scattered by the material's magnetic moments, it is possible to map the dynamic magnetic susceptibility, which quantifies the strength of spin fluctuations at different energies and wavevectors. While specific INS data on HoRu₂ is not widely available, studies on canonical itinerant ferromagnets like MnSi reveal that magnetic fluctuations are a key feature, influencing electronic properties and often leading to non-Fermi liquid behavior. nih.gov These investigations confirm that spin fluctuations are a dominant source of electronic correlations in such systems. aps.org
Characterization of Spin Waves and Spin Gaps
At temperatures well below the Curie temperature, the collective excitations of the ordered spin system in a ferromagnet are quantized and are known as spin waves or magnons. cas.cnyoutube.com These are propagating disturbances in the spin alignment. The relationship between the energy (frequency) and momentum (wavevector) of these magnons is called the dispersion relation, which can be measured directly using inelastic neutron scattering. cas.cnaps.org
The spin-wave dispersion provides fundamental information about the magnetic interactions in the material, such as the exchange stiffness, which describes the energy cost of creating a long-wavelength spin wave, and the magnetic anisotropy. cas.cn In some magnetic systems, a "spin gap" may be present in the dispersion relation. aps.org A spin gap is a finite minimum energy required to create any magnetic excitation. cas.cnaps.org Its presence is often linked to magnetic anisotropy, which creates a preferred orientation for the spins and thus an energy barrier for exciting them. Inelastic neutron scattering experiments on materials like SrFe₂As₂ have successfully characterized spin gaps and the detailed wavevector dependence of spin-wave excitations. aps.org
| Parameter | Description | Typical Investigation Method | Reference System Finding |
| Exchange Coupling | The interaction responsible for aligning magnetic moments (e.g., RKKY in HoRu₂). | Neutron Scattering, Magnetometry | RKKY coupling oscillates with spacer thickness in multilayers. researchgate.net |
| Magnetic Anisotropy | The directional dependence of a material's magnetic properties. | Torque Magnetometry, Ferromagnetic Resonance | Anisotropy can lead to the opening of a spin gap. cas.cnaps.org |
| Spin Wave | A collective, propagating excitation of the spin system (magnon). | Inelastic Neutron Scattering (INS) | Dispersion can be mapped to determine exchange stiffness. cas.cn |
| Spin Gap | The minimum energy required to create a spin excitation. | Inelastic Neutron Scattering (INS) | A gap of ≤6.5 meV was observed in SrFe₂As₂ at low temperatures. aps.org |
Photoinduced Spin Dynamics
The field of femtomagnetism explores the manipulation of magnetic order on ultrafast timescales using intense, short laser pulses. researchgate.net In rare-earth/transition-metal systems, which are conceptually similar to HoRu₂, photo-excitation can trigger complex spin dynamics. nih.gov
Studies on related intermetallic heterostructures have shown that an optical pump pulse can induce a rapid change in the magnetic state, followed by a relaxation process involving spin precession and damping. nih.gov For example, in a TbCo₂/FeCo heterostructure, two characteristic timescales were observed following photo-excitation: a fast process on the order of 20 picoseconds, attributed to the precession of spins, and a slower process around 200 picoseconds, associated with thermal relaxation and the restoration of magnetic anisotropy. nih.gov These experiments demonstrate that light can be used to control spin dynamics, with the potential for applications in high-speed magnetic data storage and processing. researchgate.net
In-depth Analysis of Spin-Lattice Relaxation Rates in Holmium-Ruthenium (1/2)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for directly measuring spin-lattice relaxation times (T₁). Such studies would involve monitoring the recovery of the nuclear magnetization of holmium or ruthenium isotopes towards thermal equilibrium after being perturbed by a radiofrequency pulse. The relaxation rate (1/T₁) is influenced by several factors, including the strength of the hyperfine interactions, the density of electronic states at the Fermi level, and the presence of magnetic fluctuations.
In the absence of direct experimental data for HoRu₂, a comprehensive understanding of its spin-lattice relaxation behavior remains speculative. Theoretical models and comparative studies with isostructural rare-earth ruthenium compounds could offer predictive insights. For instance, the relaxation process in such metallic systems is often dominated by the Korringa mechanism, where the energy is transferred from the nuclear spins to the conduction electrons. The rate of this relaxation is typically proportional to the temperature and the square of the density of states at the Fermi level.
Furthermore, in a magnetically ordered material like HoRu₂, which is known to be ferromagnetic, the spin-lattice relaxation rate would be significantly influenced by spin waves or magnons. Fluctuations in the ordered magnetic moments would create fluctuating hyperfine fields at the nuclei, providing a powerful channel for relaxation. The temperature dependence of the spin-lattice relaxation rate in the ordered state would be expected to deviate significantly from the linear relationship of the Korringa mechanism and could provide valuable information about the magnon spectrum and the nature of the magnetic excitations.
To provide a concrete analysis as requested, dedicated experimental investigations, such as temperature- and field-dependent NMR T₁ measurements on HoRu₂, are necessary. The results of such studies would be instrumental in elucidating the complex interplay of electronic and magnetic properties that govern the spin dynamics in this compound.
Superconducting Phenomena and Magnetism Superconductivity Interplay in Holmium–ruthenium 1/2
Superconducting State Characterization
The superconducting properties of HoRu₂ are defined by several key parameters, including its critical temperature, its response to external magnetic fields, and the nature of the electron pairing that facilitates its resistanceless state.
Determination of Superconducting Transition Temperature (Tc)
The superconducting transition temperature (Tc) is a fundamental property of a superconductor, marking the temperature below which the material exhibits zero electrical resistance. For HoRu₂, the Tc has been a subject of investigation, with various studies reporting slightly different values depending on the sample preparation and measurement techniques. These techniques typically involve measuring the electrical resistivity, magnetic susceptibility, or specific heat as a function of temperature. A sharp drop in resistivity to zero, the onset of a strong diamagnetic signal (the Meissner effect) in magnetic susceptibility measurements, or a characteristic jump in the specific heat are all hallmarks of the superconducting transition. testbook.com
Precise determination of Tc is crucial for understanding the fundamental physics of the material and for comparing it with other superconductors. For instance, in related compounds, Tc can be influenced by factors such as stoichiometry, crystal structure, and the presence of impurities.
Measurement of Upper Critical Fields (Hc2)
The upper critical field (Hc2) is the maximum magnetic field a type-II superconductor, such as HoRu₂, can withstand before its superconducting state is quenched and it reverts to its normal, resistive state. The temperature dependence of Hc2 provides valuable insights into the nature of the superconductivity and the mechanisms that limit it. arxiv.orgresearchgate.netresearchgate.net
Measurements of Hc2 are typically performed by tracking the superconducting transition temperature under various applied magnetic fields. This can be done through resistivity or magnetization measurements. arxiv.orgresearchgate.net The resulting Hc2(T) curve is a key characteristic of the superconductor. Theoretical models, such as the Werthamer-Helfand-Hohenberg (WHH) theory, are often used to analyze the shape of this curve and to extrapolate the value of Hc2 at absolute zero, Hc2(0). arxiv.org The value of Hc2(0) is an important parameter that can be related to other fundamental properties of the superconductor, such as the superconducting coherence length. researchgate.net
Pairing Mechanisms (e.g., Cooper Pair Formation, BCS Theory Context)
The microscopic origin of superconductivity lies in the formation of "Cooper pairs," where two electrons are bound together by an attractive interaction, allowing them to move through the crystal lattice without scattering. iaea.orgornl.gov The Bardeen-Cooper-Schrieffer (BCS) theory provides a comprehensive framework for understanding this phenomenon in conventional superconductors. iaea.org According to BCS theory, the attractive interaction is mediated by lattice vibrations, or phonons.
In the context of HoRu₂, understanding the specific pairing mechanism is a key research objective. While BCS theory provides a foundational model, the presence of magnetic holmium ions introduces complexities that could lead to unconventional pairing mechanisms. The symmetry of the Cooper pairs (e.g., s-wave, d-wave) is a crucial aspect that determines many of the material's properties. Experimental techniques such as tunneling spectroscopy and measurements of the temperature dependence of the superconducting energy gap can provide insights into the nature of the pairing.
Coexistence and Competition of Magnetic and Superconducting Orders
A central theme in the study of HoRu₂ is the interplay between its magnetic and superconducting properties. The presence of magnetic holmium atoms in the crystal lattice leads to a fascinating scenario where these two seemingly antagonistic phenomena can coexist.
Microscopic Evidence of Coexistence from Muon Spin Rotation (μSR) and Neutron Scattering
To investigate the coexistence of magnetism and superconductivity on a microscopic scale, researchers employ powerful experimental techniques such as muon spin rotation (μSR) and neutron scattering. iaea.orgornl.govwikipedia.orgaps.orgaps.orgaps.org
Muon Spin Rotation (μSR) is a sensitive local probe of internal magnetic fields. wikipedia.orgaps.org By implanting spin-polarized muons into the material and observing their spin precession, one can map the distribution of magnetic fields within the sample. In a material where magnetism and superconductivity coexist, μSR can distinguish between regions with static magnetic order and superconducting regions, providing direct evidence for their microscopic coexistence. wikipedia.org
Neutron Scattering is another powerful tool that can probe both the magnetic structure and the lattice vibrations (phonons) of a material. ornl.govaps.orgaps.org Elastic neutron scattering can be used to determine the arrangement of magnetic moments in the ordered state, while inelastic neutron scattering can provide information about the magnetic excitations (magnons) and their interaction with the superconducting state. Studies on related rare-earth compounds have utilized neutron diffraction to characterize the magnetic ordering in the superconducting state. aps.orgaps.org
Magnetic Pair-Breaking Effects and Their Theoretical Frameworks
The presence of magnetic moments can be detrimental to superconductivity. The magnetic field produced by the holmium ions can exert a force on the electrons in a Cooper pair, trying to align their spins and thus break the pair apart. This phenomenon is known as magnetic pair-breaking.
The theoretical framework for understanding magnetic pair-breaking was developed by Abrikosov and Gor'kov. This theory describes how magnetic impurities can suppress the superconducting transition temperature. In a compound like HoRu₂, where magnetic ions are a regular part of the crystal lattice rather than impurities, the situation is more complex. The interplay between the ordered magnetic state and the superconducting state can lead to various phenomena, including the modification of the superconducting energy gap and the upper critical field. Theoretical models that go beyond the simple picture of isolated magnetic impurities are needed to fully describe the complex interplay of these two cooperative phenomena in HoRu₂.
Phenomenological and Multiband Superconductivity Theories
There is no specific information available in the searched scientific literature regarding the application of phenomenological or multiband superconductivity theories to Holmium-Ruthenium (1/2). General frameworks like the Ginzburg-Landau theory cam.ac.ukuni-frankfurt.deaps.orgaps.orgarxiv.org and models for multiband superconductivity aps.orgaps.org exist but their specific parameters and applicability to HoRu2 have not been detailed in the available research.
Influence of External Parameters on Superconductivity
Hydrostatic Pressure Effects on Superconducting Transitions
No specific data or research findings on the effects of hydrostatic pressure on the superconducting transition of Holmium-Ruthenium (1/2) were found in the conducted literature search. While the effect of pressure on superconductivity is a common area of investigation for many materials researchgate.netwikipedia.orgaps.org, such studies for HoRu2 are not present in the available public records.
Magnetic Field Effects on Superconducting Properties
Detailed studies on the effects of external magnetic fields on the superconducting properties of Holmium-Ruthenium (1/2) are not available in the searched literature. Research on the interplay between magnetism and superconductivity is extensive for many compounds, but specific findings, including the determination of critical magnetic fields for HoRu2, could not be located.
Thermodynamic and Transport Investigations of Holmium–ruthenium 1/2
Specific Heat Measurements
Specific heat capacity is a fundamental thermodynamic quantity that measures the amount of heat required to change a substance's temperature by a given amount. wikipedia.org In solid-state physics, measurements of specific heat as a function of temperature are a powerful tool for probing the low-energy excitations of a material, which can be of electronic, lattice (phononic), or magnetic origin.
Identification and Analysis of Specific Heat Anomalies at Phase Transitions
In many materials, the temperature dependence of the specific heat is a smooth curve. However, in the vicinity of a phase transition, the specific heat can exhibit anomalous behavior, such as sharp peaks or discontinuities. These anomalies are indicative of a change in the internal energy and entropy of the system as it transitions from one phase to another.
Determination of Electronic Specific Heat Coefficient (γ)
The specific heat of a metal at low temperatures can be expressed as the sum of contributions from the lattice vibrations (phonons) and the conduction electrons. The electronic contribution to the specific heat is linear in temperature and is given by Ce = γT, where γ is the electronic specific heat coefficient, also known as the Sommerfeld coefficient. wikipedia.orgebrary.netyoutube.com
The coefficient γ is directly proportional to the density of electronic states at the Fermi level, N(EF). Therefore, its experimental determination provides a direct measure of this fundamental electronic property. A high value of γ is often indicative of strong electronic correlations and can be a signature of heavy fermion behavior, where the effective mass of the electrons is greatly enhanced. aps.org
The experimental value of the electronic specific heat coefficient (γ) for HoRu2 is not found in the surveyed literature. However, it is a critical parameter for understanding the electronic structure of this compound. For comparison, the electronic specific heat coefficient for iron has been reported to be approximately 4.98 x 10-3 J mol-1 K-2. ebrary.net
Schottky Anomalies from Crystal Field Splitting
In addition to the electronic and phononic contributions, the specific heat of materials containing magnetic ions, such as the holmium in HoRu2, can exhibit a broad peak at low temperatures known as a Schottky anomaly. wikipedia.orgquora.com This anomaly is not a phase transition but arises from the thermal population of a set of discrete energy levels. quora.com
In the case of rare-earth ions like Ho³⁺ in a crystalline solid, the degeneracy of the 4f electronic states is lifted by the electrostatic field created by the surrounding ions, an effect known as crystal field splitting. This splitting results in a set of low-lying energy levels. As the temperature is increased from absolute zero, the thermal energy becomes comparable to the energy separation of these levels, leading to an increase in the population of the excited states. This process absorbs energy and results in a broad peak in the specific heat. wikipedia.org
A pertinent example is the anomalous Schottky specific heat observed in PrAl2, another intermetallic compound containing a rare-earth element. researchgate.net In PrAl2, the crystal field splitting of the Pr³⁺ 4f electronic states leads to a significant Schottky anomaly at low temperatures. researchgate.net The position and shape of the Schottky anomaly in HoRu2 would provide direct information about the energy level scheme of the Ho³⁺ ions in the crystal lattice.
Characterization of First-Order and Higher-Order Phase Transitions
Phase transitions are broadly classified as first-order or higher-order (e.g., second-order) based on the behavior of the free energy and its derivatives. arxiv.orgyoutube.com
First-order phase transitions are characterized by a discontinuity in the first derivatives of the free energy, such as entropy and volume. This leads to a latent heat at the transition temperature. In specific heat measurements, a first-order transition is ideally represented by a delta-function peak, although in real materials, this is often broadened into a sharp, symmetric peak.
Second-order phase transitions , also known as continuous phase transitions, have continuous first derivatives of the free energy, but a discontinuity in the second derivatives, such as the specific heat. This results in a characteristic lambda-shaped anomaly in the specific heat at the transition temperature, without any latent heat.
The nature of the magnetic phase transitions in HoRu2 can be determined from the shape of the specific heat anomalies. In many intermetallic compounds containing rare-earth elements, both first-order and second-order transitions are observed. For instance, in the ferromagnetic superconductor URhGe, a first-order metamagnetic transition is observed. aps.org The application of an external magnetic field can also influence the order of a phase transition, sometimes driving a second-order transition to become first-order.
Magnetization and Magnetic Susceptibility Studies
Magnetization and magnetic susceptibility measurements are essential for characterizing the magnetic properties of a material. They provide information about the type of magnetic ordering (e.g., ferromagnetic, antiferromagnetic, paramagnetic), the magnetic transition temperatures, and the magnetic moments of the constituent atoms.
Temperature and Magnetic Field Dependence of Magnetization
In HoRu2Si2, magnetization measurements indicate an antiferromagnetic phase transition at a Néel temperature (TN) of 19 K. aip.org Below this temperature, the magnetic moments of the holmium atoms align in an antiparallel fashion. The application of a sufficiently strong magnetic field can induce a metamagnetic transition, where the antiferromagnetic ordering is overcome, and the magnetic moments align with the field, leading to a sharp increase in magnetization. aip.org
The table below, based on data for the related compound HoRu2Si2, illustrates the significant change in magnetic entropy, a quantity related to magnetization, around the magnetic phase transition.
| Magnetic Field (T) | Peak Magnetic Entropy Change (J/kg K) |
| 2 | 3.5 |
| 3 | 5.5 |
| 4 | 7.2 |
| 5 | 9.1 |
Table 1: Magnetic entropy change in HoRu2Si2 at the antiferromagnetic transition temperature (TN = 19 K) for various applied magnetic fields. This data for a related compound illustrates the significant magnetic response near a phase transition. Data sourced from AIP Publishing. aip.org
The magnetic susceptibility (χ = M/H, where M is the magnetization and H is the applied magnetic field) in the paramagnetic state (at temperatures above TN) is expected to follow the Curie-Weiss law. For HoRu2Si2, the positive value of the paramagnetic Curie temperature suggests the presence of ferromagnetic interactions within the layered antiferromagnetic structure. aip.org
Determination of Paramagnetic Curie Temperature (ΘP)
The paramagnetic Curie temperature (ΘP) is a critical parameter that provides insight into the nature and strength of the magnetic interactions within a material. wikipedia.orgsupermagnete.dersc.org It is determined by analyzing the magnetic susceptibility (χ) in the paramagnetic state, which typically follows the Curie-Weiss law. aps.org For ferromagnetic materials, a positive ΘP indicates dominant ferromagnetic interactions, while a negative ΘP suggests the prevalence of antiferromagnetic interactions. wikipedia.org
In the case of the related compound HoRu₂Si₂, which exhibits an antiferromagnetic transition at a Néel temperature (Tₙ) of 19 K, the paramagnetic Curie temperature has been determined from the temperature dependence of the reciprocal magnetic susceptibility. aip.org The analysis in the paramagnetic region yields a positive value for ΘP, indicating the presence of underlying ferromagnetic interactions within the layered antiferromagnetic structure of this compound. aip.org This is a common feature in RRu₂Si₂ (R = Rare-earth) compounds, where complex magnetic structures arise from the interplay of competing interactions. aip.org
Another study on binary holmium compounds with the AlB₂-type structure, such as HoSi₁.₆₇ and HoGe₁.₆₇, also involved the determination of the Curie-Weiss temperature (TCW) from magnetic susceptibility measurements. researchgate.net These compounds were found to order antiferromagnetically, and the determined TCW values provided information on the magnetic exchange interactions present. researchgate.net
Table 1: Magnetic Ordering Temperatures and Paramagnetic Curie Temperatures for Selected Holmium Compounds
| Compound | Magnetic Ordering Temperature (K) | Type of Ordering | Paramagnetic Curie Temperature (ΘP or TCW) (K) |
| HoRu₂Si₂ aip.org | Tₙ = 19 | Antiferromagnetic | Positive value |
| HoSi₁.₆₇ researchgate.net | Tₙ = 17.6(2) | Antiferromagnetic | - |
| HoGe₁.₆₇ researchgate.net | Tₙ = 9.9(2) | Antiferromagnetic | - |
Note: A specific value for the paramagnetic Curie temperature of HoRu₂ was not available in the reviewed literature. The data for HoRu₂Si₂ illustrates the methodology and typical findings for a closely related system.
Electrical Resistivity and Magnetoresistance
The transport properties of intermetallic compounds like HoRu₂ are highly sensitive to their magnetic state and the scattering of conduction electrons by magnetic moments.
The electrical resistivity of metallic materials generally decreases as the temperature is lowered, due to the reduction in electron-phonon scattering. reddit.comquora.comyoutube.com In magnetic materials, additional scattering mechanisms related to spin disorder and magnetic ordering play a significant role. wikipedia.org As a result, the temperature dependence of resistivity often exhibits anomalies around magnetic phase transitions.
For a typical metallic ferromagnet or antiferromagnet, the resistivity decreases with decreasing temperature from room temperature. quora.com A distinct change in the slope of the resistivity curve is often observed at the magnetic ordering temperature (Curie or Néel temperature). Below this temperature, the ordering of the magnetic moments leads to a reduction in spin-disorder scattering, causing a more rapid decrease in resistivity. wikipedia.org
Magnetoresistance is the phenomenon where the electrical resistance of a material changes in the presence of an external magnetic field. wikipedia.org This effect is particularly pronounced in materials with strong interactions between the charge carriers and the magnetic moments. The field dependence of magnetoresistance can provide valuable information about the magnetic structure and field-induced phase transitions. nih.govumd.edu
In the related compound HoRu₂Si₂, a large negative magnetoresistance of approximately -21% has been observed at a temperature near its Néel temperature (Tₙ = 19 K) in a magnetic field of 5 T. aip.org This significant change in resistance is attributed to a field-induced spin-flip metamagnetic transition, where the antiferromagnetic alignment of spins is overcome by the external magnetic field, leading to a more ferromagnetic-like state with reduced spin-disorder scattering. aip.org
The magnetoresistance (MR) is typically defined as:
MR(%) = [ (R(H) - R(0)) / R(0) ] * 100
where R(H) is the resistance in an applied magnetic field H, and R(0) is the resistance in zero field.
Table 2: Magnetoresistance of HoRu₂Si₂ at T ≈ Tₙ
| Magnetic Field (T) | Magnetoresistance (%) |
| 5 | ~ -21 |
Data sourced from reference aip.org.
Magnetocaloric Effect (MCE) and Refrigerant Capacity (RC)
The magnetocaloric effect (MCE) is a magneto-thermodynamic phenomenon in which a magnetic material undergoes a change in temperature upon the application or removal of a magnetic field under adiabatic conditions. core.ac.uk It is a key property for the development of magnetic refrigeration technologies. The MCE is quantified by the isothermal magnetic entropy change (ΔSₘ) and the adiabatic temperature change (ΔTₐₑ). npsm-kps.org
The isothermal magnetic entropy change (ΔSₘ) is a measure of the change in the magnetic disorder of a system when a magnetic field is applied at a constant temperature. lakeshore.com Large values of ΔSₘ are desirable for magnetic refrigeration applications and are often found near magnetic phase transitions. researchgate.netrsc.org ΔSₘ can be calculated from isothermal magnetization curves using the Maxwell relation. mdpi.com
The compound HoRu₂Si₂ exhibits a large magnetic entropy change of 9.1 J/kg·K for a magnetic field change of 5 T around its Néel temperature. aip.org This significant MCE is associated with the field-induced metamagnetic transition from an antiferromagnetic to a ferromagnetic-like state. aip.org
Table 3: Maximum Isothermal Magnetic Entropy Change in HoRu₂Si₂
| Magnetic Field Change (T) | Maximum -ΔSₘ (J/kg·K) | Temperature (K) |
| 5 | 9.1 | ~19 |
Data sourced from reference aip.org.
The adiabatic temperature change (ΔTₐₑ) is the change in temperature of a magnetic material when the magnetic field is changed under adiabatic (no heat exchange with the surroundings) conditions. quora.com A large ΔSₘ is often accompanied by a significant ΔTₐₑ. researchgate.net The relationship between the two is linked through the material's heat capacity. albany.edu
While specific experimental data for the adiabatic temperature change in HoRu₂ is not available, the large isothermal magnetic entropy change observed in the related compound HoRu₂Si₂ suggests that it would also exhibit a notable adiabatic temperature change, making the Ho-Ru system of interest for cryogenic magnetic cooling applications. aip.orghzdr.de The process of adiabatic demagnetization, where the removal of the magnetic field leads to cooling, is the fundamental principle behind magnetic refrigeration. youtube.comyoutube.com
Refrigerant Capacity (RC) Analysis
The Refrigerant Capacity (RC) is a critical figure of merit for assessing the potential of a magnetocaloric material for magnetic refrigeration applications. It quantifies the amount of heat that can be transferred between the hot and cold reservoirs in a single ideal refrigeration cycle. The RC is determined by integrating the magnetic entropy change (ΔS_M) over the full width at half maximum (FWHM) of the ΔS_M versus temperature curve, providing a measure of the cooling efficiency across a useful temperature span.
For the Holmium-ruthenium (1/2) compound, which forms a C15 Laves phase structure, a detailed analysis of its magnetocaloric properties is essential. Laves phase intermetallic compounds containing rare-earth elements are of significant interest for cryogenic applications, including the liquefaction of hydrogen, due to their often large magnetocaloric effects at low temperatures. researchgate.net The magnetic properties in these compounds, such as HoRu2, are primarily driven by the large magnetic moment of the Holmium (Ho³⁺) ion.
A comprehensive RC analysis for HoRu₂ would require detailed experimental measurements of its magnetization as a function of both temperature and applied magnetic field, from which the magnetic entropy change and, subsequently, the refrigerant capacity could be calculated.
Table 1: Refrigerant Capacity Data for Selected Magnetocaloric Materials Note: Specific experimental data for Holmium-ruthenium (1/2) is not available in the cited sources. The table below is for illustrative purposes, showing typical values for other magnetocaloric materials.
| Compound | Magnetic Field Change (T) | Refrigerant Capacity (J/kg) | Reference |
|---|---|---|---|
| HoAl₂ | Not Specified | Not Specified | |
| ErCo₂ | 5 | Not Specified (ΔS_M = 37.2 J/kg·K) | researchgate.net |
| HoRu₂Si₂ | 5 | Not Specified (ΔS_M = 9.1 J/kg·K) |
Observation and Theoretical Description of Inverse Magnetocaloric Effect
The inverse magnetocaloric effect (IMCE) is a phenomenon where a material cools upon the application of a magnetic field under adiabatic conditions, which is the opposite of the conventional magnetocaloric effect. This behavior is characterized by a positive magnetic entropy change (ΔS_M > 0). The IMCE is typically observed in materials undergoing a field-induced magnetic phase transition from a more ordered (e.g., ferromagnetic or ferrimagnetic) to a less ordered (e.g., antiferromagnetic or paramagnetic) state.
Direct experimental observation of an inverse magnetocaloric effect in Holmium-ruthenium (1/2) has not been reported in the surveyed literature. However, studies on structurally similar C15 Laves phase compounds, such as HoAl₂, provide a theoretical basis for predicting such behavior. In HoAl₂, a large inverse magnetocaloric effect is observed at low temperatures and is theoretically linked to a spin reorientation process.
The theoretical description of this phenomenon in Ho-based Laves phases is rooted in the complex interplay between the crystal electric field, exchange interactions, and the applied external magnetic field. At low temperatures, the magnetic moments in HoRu₂ may adopt a specific ordered configuration. The application of an external magnetic field can disrupt this ground state, inducing a transition to a different magnetic phase with higher entropy, thereby giving rise to the IMCE. For example, a field-induced transition from a canted ferrimagnetic or a conical spin structure to a state with a different magnetic arrangement could lead to an increase in magnetic entropy.
In the case of HoAl₂, the IMCE is specifically associated with a spin reorientation transition in the <100> crystallographic direction. A similar mechanism could be plausible in HoRu₂. A theoretical description can be formulated using thermodynamic models, such as Landau theory of phase transitions, which can describe the change in magnetic entropy near the transition temperature. The presence of competing magnetic interactions or magnetic frustration, which can be prominent in rare-earth intermetallics, often creates a delicate energy balance that can be tipped by an external field, making field-induced phase transitions and the associated inverse magnetocaloric effect more likely.
Advanced Experimental Characterization Techniques Applied to Holmium–ruthenium 1/2
Neutron Scattering Techniques
Neutron scattering is a powerful, non-destructive technique that probes the structural and magnetic properties of materials. Neutrons interact with atomic nuclei and, due to their own magnetic moment, also with unpaired electron spins. This makes neutron scattering particularly well-suited for studying magnetically ordered systems.
Neutron powder diffraction is a key technique for determining the arrangement of magnetic moments in a crystalline material. ornl.gov By analyzing the diffraction pattern of neutrons scattered from a polycrystalline sample, it is possible to deduce the magnetic structure, including the direction and magnitude of the magnetic moments on each atom in the unit cell. aps.orgpcg-scmp.organl.gov
In a study on the related compound HoRu₂Si₂, neutron diffraction revealed a complex magnetic spin alignment below its Néel temperature of 19 K. capes.gov.br The magnetic structure was identified as a linear transverse wave mode propagating along the b-axis with a propagation vector of k = (0, 0.2, 0). capes.gov.br The magnetic moments were found to be polarized along the c-axis. capes.gov.br The root-mean-square and maximum saturation moments per holmium atom were determined to be 9.26 μB and 13.09 μB, respectively. capes.gov.br While this study was on HoRu₂Si₂, the methodology is directly applicable to determining the magnetic structure of HoRu₂. A similar experiment on HoRu₂ would involve collecting neutron diffraction patterns at various temperatures, particularly below any suspected magnetic ordering temperature. The analysis of the magnetic Bragg peaks would allow for the determination of the magnetic space group and the specific arrangement of the Ho and Ru magnetic moments.
Table 1: Magnetic Structure Determination of HoRu₂Si₂ via Neutron Powder Diffraction
| Parameter | Value | Reference |
| Compound | HoRu₂Si₂ | capes.gov.br |
| Magnetic Ordering Temperature (Tₙ) | 19 K | capes.gov.br |
| Magnetic Structure Type | Linear Transverse Wave | capes.gov.br |
| Propagation Vector (k) | (0, 0.2, 0) | capes.gov.br |
| Moment Polarization | c-axis | capes.gov.br |
| RMS Moment per Ho atom | 9.26 μB | capes.gov.br |
| Max. Saturation Moment per Ho atom | 13.09 μB | capes.gov.br |
Inelastic neutron scattering (INS) probes the dynamics of a material by measuring the energy transfer between the neutron and the sample. oxfordneutronschool.orgaps.org This technique is ideal for studying collective magnetic excitations, such as magnons (quantized spin waves), and for determining the energy levels associated with crystalline electric field (CEF) effects. ornl.govresearchgate.net
In the context of a material like HoRu₂, INS experiments would be crucial for understanding the nature of the magnetic interactions. aps.org By measuring the energy and momentum dependence of the scattering, one can map out the dispersion relation of the spin waves. ornl.gov This dispersion provides quantitative information about the exchange interactions between the magnetic ions. Furthermore, INS is a powerful tool for investigating "spin excitons," which are collective magnetic excitations observed in the superconducting state of some materials. researchgate.netaps.org The energy of these excitons can provide insights into the superconducting pairing mechanism. aps.org
Table 2: Illustrative Data from a Hypothetical Inelastic Neutron Scattering Experiment on HoRu₂
| Excitation Type | Energy Range (meV) | Momentum Transfer (Q) Dependence | Significance |
| Magnons | 0 - 10 | Strong Q-dependence | Determines exchange interaction parameters |
| Crystal Field Excitations | 5 - 50 | Weak Q-dependence | Reveals single-ion anisotropy and local symmetry |
| Spin Excitons (in SC state) | 1 - 15 | Peaked at specific Q | Indicates unconventional superconductivity |
Muon Spin Rotation, Relaxation, and Resonance (μSR) Spectroscopy
Muon Spin Rotation, Relaxation, and Resonance (μSR) is a sensitive local probe technique that uses spin-polarized muons to investigate the magnetic and superconducting properties of materials at a microscopic level. wikipedia.orgfnal.gov
The μSR technique involves implanting spin-polarized positive muons into a sample. aps.org The muon's spin precesses in the local magnetic field at its stopping site within the crystal lattice. ubc.ca The subsequent decay of the muon into a positron, which is preferentially emitted in the direction of the muon's spin, allows for the time evolution of the muon spin polarization to be monitored. aps.org This provides a direct measure of the local magnetic field distribution inside the material.
Due to their small magnetic moment, muons are a minimally invasive probe, making them excellent for studying delicate magnetic orders and superconductivity. ubc.ca In magnetism, μSR can detect very small ordered magnetic moments, determine the magnetic ordering temperature, and distinguish between static and dynamic magnetic fields. aps.org In superconductors, μSR is used to characterize the vortex lattice in the mixed state, which allows for the determination of fundamental parameters such as the magnetic penetration depth and the coherence length. ubc.ca The technique is also highly sensitive to the presence of spontaneous internal magnetic fields that arise from broken time-reversal symmetry in some unconventional superconductors. aps.orgnsf.gov
The μSR technique can be implemented in several configurations depending on the direction of the applied magnetic field relative to the initial muon spin polarization. wikipedia.orgarxiv.org
Zero-Field (ZF)-μSR : In this setup, no external magnetic field is applied. wikipedia.org ZF-μSR is particularly powerful for detecting spontaneous magnetic fields arising from long-range magnetic order. ubc.ca The observation of coherent oscillations in the muon spin polarization is a clear signature of a unique internal magnetic field, characteristic of antiferromagnetic or ferromagnetic ordering. researchgate.net
Longitudinal-Field (LF)-μSR : An external magnetic field is applied parallel to the initial muon spin polarization. wikipedia.orgubc.ca This configuration is used to distinguish between static and dynamic local fields. If the local fields are static, applying a sufficiently strong longitudinal field can decouple the muon spin from the internal field, leading to a recovery of the spin polarization. If the fields are dynamic, the relaxation rate will have a characteristic dependence on the applied field strength. ubc.ca
Transverse-Field (TF)-μSR : A magnetic field is applied perpendicular to the initial muon spin polarization, causing the muon spins to precess coherently. magnetism.eu In a non-magnetic material, all muons will precess at the same frequency, determined by the external field. In a magnetic material, the internal field distribution will lead to a dephasing of the muon ensemble and a relaxation of the TF-μSR signal. ubc.ca In a superconductor, the formation of a vortex lattice creates a broad distribution of magnetic fields, which is reflected in the relaxation of the TF signal, allowing for the determination of the superfluid density. nsf.gov
As a local probe, μSR provides information about the distribution of internal magnetic fields at the muon stopping sites within the crystal lattice. aps.orgaps.org This is in contrast to bulk magnetization measurements, which provide an average over the entire sample. The shape of the μSR signal can distinguish between a uniform magnetic structure, where all muons experience the same field, and a disordered or incommensurate magnetic structure, which results in a distribution of local fields. arxiv.org
Furthermore, μSR is sensitive to the dynamics of electron spins on a timescale of 10⁻⁵ to 10⁻¹¹ seconds. sfu.ca Fluctuations in the local magnetic field, caused by spin dynamics, lead to a relaxation of the muon spin polarization. By studying the temperature and applied field dependence of the muon spin relaxation rate, it is possible to gain insights into phenomena such as spin-lattice relaxation, magnetic fluctuations near a phase transition, and the dynamics in spin-glass and other frustrated magnetic systems. arxiv.orgsfu.ca In the context of HoRu₂, μSR could be used to precisely determine its magnetic ordering temperature, characterize the nature of its magnetic ground state (e.g., commensurate vs. incommensurate, long-range ordered vs. spin glass), and probe the dynamics of the Ho moments. aps.org
Synchrotron X-ray Diffraction (XRD) for Structural Analysis
Synchrotron X-ray diffraction (XRD) is a powerful, non-destructive technique for determining the crystallographic structure of materials. osti.govnih.govresearchgate.net Its high brightness, tunable energy, and high resolution surpass conventional laboratory X-ray sources, enabling precise determination of lattice parameters, space group, and atomic positions. osti.govnih.gov For HoRu₂, synchrotron XRD would be crucial in confirming its crystal structure, which is anticipated to be a Laves phase, common for AB₂ type intermetallic compounds.
Time-resolved synchrotron XRD could further investigate structural phase transitions as a function of temperature or pressure. aps.org Any observed peak broadening or splitting in the diffraction patterns at different temperatures would indicate lattice distortions or phase changes. aps.org
Mössbauer Spectroscopy for Hyperfine Interactions
Mössbauer spectroscopy is a highly sensitive technique for probing the local electronic and magnetic environment of specific nuclei within a solid. liv.ac.ukufmg.briaea.org It relies on the recoil-free emission and resonant absorption of gamma rays. scirp.org The primary interactions observed are the isomer shift, quadrupole splitting, and magnetic hyperfine splitting, which provide detailed information about the oxidation state, local symmetry of the crystal lattice, and internal magnetic fields at the nucleus. liv.ac.ukscirp.org
For HoRu₂, Mössbauer spectroscopy, likely using a radioactive source that decays to a stable isotope of either holmium or ruthenium, could provide invaluable data on the hyperfine interactions. ufmg.br This would help in understanding the electronic charge distribution and the nature of magnetic ordering at the atomic level. nih.gov
Dielectric Spectroscopy (AC Susceptibility and Frequency-Dependent Complex Dielectric Constant)
Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. usu.eduquora.com It involves applying an external electric field and observing the material's response. The frequency-dependent complex dielectric constant provides insights into the polarization mechanisms within the material. usu.eduquora.comyoutube.com
In the context of HoRu₂, studying its dielectric response could reveal information about charge carrier dynamics and any dipole relaxation phenomena. researchgate.net The real part of the dielectric constant would indicate the material's ability to store electrical energy, while the imaginary part would represent dielectric losses. usu.edu
AC susceptibility, a related technique, measures the magnetic response to a small, oscillating magnetic field. qdusa.combinghamton.eduillinois.edu It is particularly useful for studying dynamic magnetic effects and phase transitions. qdusa.combinghamton.edu For HoRu₂, AC susceptibility measurements would be critical in determining the nature of its magnetic ordering (e.g., ferromagnetic, antiferromagnetic, or more complex spin glass behavior) and identifying transition temperatures. researchgate.netnih.gov The in-phase (χ') and out-of-phase (χ'') components of the susceptibility can distinguish between different types of magnetic behavior. qdusa.com
Magnetic Measurements (SQUID Magnetometry, AC/DC Magnetization)
Superconducting Quantum Interference Device (SQUID) magnetometry is an extremely sensitive method for measuring the magnetic properties of materials. csic.esarxiv.orguno.edu It can detect very small magnetic moments, making it ideal for characterizing a wide range of magnetic behaviors. csic.esuno.edu
For HoRu₂, SQUID magnetometry would be employed to perform both direct current (DC) and alternating current (AC) magnetization measurements. csic.es DC magnetization as a function of temperature and applied magnetic field would reveal key parameters such as the magnetic ordering temperature (Curie or Néel temperature), saturation magnetization, and magnetic hysteresis loops. researchgate.net AC magnetization measurements provide information on the dynamic magnetic response of the material. csic.es
Calorimetric Methods (Specific Heat Capacity, Enthalpy)
Calorimetric methods are used to measure heat changes associated with physical and chemical processes. youtube.comyoutube.com Specific heat capacity, the amount of heat required to raise the temperature of a unit mass of a substance by one degree, is a fundamental thermodynamic property. wikipedia.org Measurements of specific heat as a function of temperature can reveal phase transitions, such as magnetic ordering or structural changes, which often manifest as anomalies or peaks in the specific heat curve. nih.govbris.ac.uk
For HoRu₂, measuring the specific heat capacity would be essential for understanding its thermal properties and confirming magnetic transition temperatures observed in magnetic measurements. nih.govbris.ac.uk Enthalpy, a measure of the total energy of a thermodynamic system, can also be determined through calorimetric experiments, providing further insight into the energetics of phase transitions. youtube.comresearchgate.net
Theoretical Models and Computational Approaches for Holmium–ruthenium 1/2
Microscopic Models for Magnetic Properties and Phase Transitions
Microscopic models provide a fundamental understanding of the magnetic properties and phase transitions in materials like HoRu2. These models focus on the interactions between individual magnetic moments, which in the case of HoRu2, primarily arise from the localized 4f electrons of the Holmium (Ho) ions. The magnetic behavior is a result of the interplay between these localized moments and the itinerant electrons from the Ruthenium (Ru) atoms.
The magnetic ordering in rare-earth intermetallics is often complex, with possibilities ranging from simple ferromagnetism to intricate antiferromagnetic or helical structures. Models for these systems typically consider the competition between different magnetic interactions, which determines the ground state magnetic structure and the nature of phase transitions to the paramagnetic state at higher temperatures. For related compounds, these models have successfully explained phenomena like spin reorientation transitions, where the direction of magnetic moments changes with temperature.
Model Hamiltonians for Strongly Correlated Electron Systems
To quantitatively describe the behavior of strongly correlated electron systems such as HoRu2, model Hamiltonians are employed. These mathematical constructs simplify the complex many-body problem by focusing on the most relevant interactions.
Crystal Field, Exchange, and Zeeman Interaction Terms
The total Hamiltonian for a magnetic ion in a crystal lattice incorporates several key terms:
Crystal Field (CF) Interaction: The electrostatic field created by the surrounding ions (in this case, Ru and other Ho ions) breaks the spherical symmetry of the isolated Ho ion. This lifts the degeneracy of the 4f electron orbitals, creating a set of crystal field energy levels. The symmetry of the crystal structure—HoRu2 typically forms in a cubic Laves phase structure—dictates the specific form of the CF potential and the resulting splitting pattern. This interaction is fundamental in determining the magnetic anisotropy of the material, i.e., the preferred orientation of the magnetic moments.
Exchange Interaction: This quantum mechanical effect governs the coupling between magnetic moments. In rare-earth-transition metal compounds, the primary mechanism is the indirect Ruderman-Kittel-Kasuya-Yosida (RKKY) exchange, where the localized 4f moments of Ho interact via the spin polarization of the itinerant conduction electrons. This interaction can be long-range and oscillatory, leading to various types of magnetic order.
Zeeman Interaction: When an external magnetic field is applied, this term describes the interaction of the magnetic moments (both orbital and spin) with the field. It is responsible for the splitting of energy levels and is crucial for interpreting experimental data from techniques like magnetization measurements and inelastic neutron scattering.
The interplay of these interactions can be summarized in the following table:
| Interaction | Physical Origin | Effect on HoRu2 |
| Crystal Field | Electrostatic field from neighboring ions | Lifts degeneracy of 4f orbitals, creates magnetic anisotropy. |
| Exchange (RKKY) | Indirect coupling of Ho 4f moments via conduction electrons | Determines the type of magnetic ordering (ferromagnetic, antiferromagnetic, etc.). |
| Zeeman | Interaction with an external magnetic field | Splits energy levels, aligns magnetic moments with the field. |
Spin Hamiltonians and Their Solutions
A spin Hamiltonian is a simplified model that focuses solely on the spin degrees of freedom. It incorporates the effects of the crystal field and exchange interactions into a set of parameters. For HoRu2, the Hamiltonian would be constructed based on the Heisenberg model, including terms for exchange coupling between neighboring Ho ions and a single-ion anisotropy term representing the crystal field effects. Solving this Hamiltonian, often through numerical methods or theoretical approximations, allows for the prediction of magnetic ground states, magnetic structures, and the nature of magnetic phase transitions.
Density Functional Theory (DFT) and Ab Initio Computational Methods
Density Functional Theory (DFT) is a powerful first-principles (ab initio) computational method used to investigate the electronic structure and properties of materials without relying on empirical parameters. For HoRu2, DFT calculations can provide detailed information on:
Electronic Band Structure: Mapping the energy of electrons as a function of their momentum, which reveals whether the material is a metal, semiconductor, or insulator.
Density of States (DOS): Showing the number of available electronic states at each energy level, which is crucial for understanding bonding and magnetic properties.
Magnetic Moments: Calculating the magnitude of the magnetic moments on the Ho and Ru atoms.
Stable Crystal and Magnetic Structures: Determining the lowest energy crystal structure and predicting the preferred magnetic ordering by comparing the total energies of different magnetic configurations (e.g., ferromagnetic vs. antiferromagnetic).
To properly account for the strongly correlated 4f electrons in Holmium, standard DFT approximations like the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) are often supplemented with methods like DFT+U, which adds an on-site Coulomb interaction parameter (U) to better describe electron localization.
Spin Wave Theory for Magnetic Excitations
In a magnetically ordered material, the collective excitations of the ordered spins are known as spin waves, and their quanta are called magnons. Spin wave theory provides a framework for calculating the dispersion relation of these magnons (their energy as a function of momentum). Inelastic neutron scattering (INS) is a key experimental technique that can directly measure these spin wave dispersions. mlz-garching.de By fitting the theoretical spin wave model to the experimental INS data, one can extract quantitative values for the exchange interaction parameters and crystal field anisotropy, providing a deep insight into the microscopic magnetic interactions within HoRu2.
Future Research Directions and Unresolved Questions in Holmium–ruthenium 1/2 Studies
Exploration of Substituted and Doped HoRu2 Systems
A crucial avenue for future research lies in the systematic exploration of substituted and doped HoRu2 systems. The introduction of other elements can be a powerful tool to tune the electronic and magnetic properties of the material.
Unresolved Questions:
How does the substitution of different rare-earth elements (e.g., Gd, Tb, Er) for Holmium affect the magnetic ordering temperature and the nature of the magnetic phase transitions in HoRu2?
What is the effect of non-magnetic dopants (e.g., Y, Lu) on the Holmium lattice sites on the magnetic and potential superconducting properties?
How does doping on the Ruthenium site with other transition metals (e.g., Fe, Co, Rh) influence the electronic band structure, and consequently, the magnetic and superconducting correlations?
Can chemical pressure induced by substitution mimic the effects of external pressure and stabilize new electronic ground states?
Future studies should involve the synthesis of polycrystalline and single-crystal samples of doped HoRu2. Characterization of their structural, magnetic, and transport properties would provide a comprehensive understanding of how chemical substitutions can be used to manipulate the physical properties of this compound.
Advanced Materials Design for Tailored Quantum Phenomena
The fabrication of HoRu2 in reduced dimensions, such as thin films, heterostructures, and nanocomposites, opens up possibilities for engineering its properties and exploring novel quantum phenomena.
Unresolved Questions:
Can high-quality, single-crystalline thin films of HoRu2 be synthesized using techniques like molecular beam epitaxy or pulsed laser deposition?
How do strain and dimensionality affect the magnetic and potential superconducting properties of HoRu2 thin films?
What emergent phenomena could arise at the interface of HoRu2 with other materials, such as superconductors, topological insulators, or other magnetic materials, in heterostructures?
Could nanostructuring of HoRu2 lead to enhanced properties or novel functionalities not present in the bulk material?
The development of reliable fabrication methods for HoRu2-based nanostructures is a critical first step. Subsequent investigations would focus on characterizing their properties and exploring their potential for applications in quantum technologies.
Investigations under Extreme Conditions (e.g., Ultra-High Pressure, Strong Magnetic Fields)
Applying extreme conditions like ultra-high pressure and strong magnetic fields is a well-established method for probing the stability of electronic ground states and inducing quantum phase transitions. pnas.orgelsevierpure.com
Unresolved Questions:
How does the magnetic ordering in HoRu2 evolve under high pressure? Is there a pressure-induced quantum critical point where the magnetic order is suppressed?
Can superconductivity be induced or enhanced in HoRu2 by applying pressure, particularly in the vicinity of a magnetic quantum critical point?
What is the response of the magnetic structure of HoRu2 to strong external magnetic fields? Are there any field-induced magnetic phases?
How does the combination of high pressure and high magnetic fields affect the interplay between magnetism and any potential superconducting state in HoRu2? elsevierpure.com
Experiments utilizing diamond anvil cells for high-pressure generation, coupled with measurements of electrical resistivity, magnetic susceptibility, and structural properties at low temperatures and in high magnetic fields, are essential to address these questions.
Integration of Multimodal Experimental Techniques for Holistic Understanding
A comprehensive understanding of the complex interplay of structural, magnetic, and electronic properties in HoRu2 requires the integration of various experimental techniques that probe different aspects of the material.
Unresolved Questions:
What is the detailed magnetic structure of HoRu2, and how does it evolve with temperature and applied fields? This can be addressed by neutron scattering experiments.
What are the local magnetic properties and spin dynamics in HoRu2? Muon spin resonance (µSR) spectroscopy can provide this information. wikipedia.orgfnal.gov
How does the electronic band structure of HoRu2 change across magnetic or potential superconducting transitions? Angle-resolved photoemission spectroscopy (ARPES) would be a key technique.
What are the subtle structural changes associated with the electronic phase transitions? High-resolution synchrotron X-ray diffraction will be crucial to uncover these. elsevierpure.com
By combining these and other techniques, a more complete and holistic picture of the physics of HoRu2 can be constructed.
Development of Advanced Theoretical Frameworks for Complex Interplay Phenomena
To complement experimental efforts, the development of robust theoretical models is crucial for understanding the underlying physics of HoRu2.
Unresolved Questions:
What is the nature of the 4f electron magnetism in HoRu2, and how does it interact with the conduction electrons?
Can first-principles calculations based on density functional theory (DFT) accurately predict the electronic and magnetic properties of HoRu2 and its doped variants?
What is the appropriate theoretical framework to describe the competition and potential coexistence of magnetism and superconductivity in this material?
Can phenomenological models, such as Ginzburg-Landau theory, be developed to describe the phase transitions and critical phenomena in HoRu2?
Theoretical work will be instrumental in interpreting experimental data, predicting new phenomena, and guiding future experimental searches.
Elucidation of Novel Quantum Phases
The confluence of strong electronic correlations, magnetic interactions, and the potential for superconductivity makes HoRu2 a candidate for hosting novel quantum phases of matter.
Unresolved Questions:
Could HoRu2 or its variants host unconventional superconducting states, possibly with a symmetry different from conventional BCS superconductors?
Are there any indications of topological electronic states in HoRu2, and if so, how do they interact with the magnetic order?
Could quantum fluctuations in the vicinity of a quantum critical point in HoRu2 lead to the emergence of non-Fermi liquid behavior or other exotic metallic states?
Is it possible to induce and stabilize novel quantum phases in HoRu2 through a combination of chemical doping, pressure, and magnetic fields?
The search for such novel quantum phases in HoRu2 represents a frontier in condensed matter physics, with the potential for discovering new fundamental principles and enabling future technological applications.
Q & A
Q. How can researchers determine the optimal synthesis conditions for Ho-Ru (1:2) compounds?
Methodological Answer:
- Begin with stoichiometric control using high-purity holmium (≥99.9%) and ruthenium precursors (e.g., RuCl₃), ensuring inert atmosphere (argon/glovebox) to prevent oxidation .
- Employ solid-state synthesis (e.g., arc-melting or high-temperature annealing) with iterative temperature calibration (1,200–1,500°C) and phase monitoring via X-ray diffraction (XRD). Validate purity by comparing lattice parameters to literature standards .
- Document synthesis variables (temperature gradients, reaction times) in supplemental materials for reproducibility .
Q. What spectroscopic techniques are essential for characterizing Ho-Ru (1:2) crystallinity and electronic structure?
Methodological Answer:
- Use XRD for phase identification and SEM-EDS for elemental mapping to confirm stoichiometry .
- Pair XPS (X-ray photoelectron spectroscopy) with DFT calculations to resolve oxidation states (e.g., Ho³⁺ vs. Ru⁴⁺ interactions) .
- Include raw spectral data and fitting parameters in appendices to enable peer validation .
Advanced Research Questions
Q. How should researchers address contradictions in reported magnetic properties of Ho-Ru (1:2) systems?
Methodological Answer:
- Perform comparative analysis of synthesis conditions (e.g., oxygen vacancies, strain effects) across studies. Use SQUID magnetometry under identical field strengths (0–7 T) and temperatures (2–300 K) .
- Apply Rietveld refinement to correlate magnetic anomalies with structural defects (e.g., antisite disorders) .
- Discuss discrepancies in the context of sample history (e.g., annealing protocols) and advocate for standardized reporting in supplementary tables .
Q. What computational strategies improve the prediction of Ho-Ru (1:2) catalytic activity for water-splitting applications?
Methodological Answer:
- Combine ab initio molecular dynamics (AIMD) with COHP analysis to model surface adsorption energetics (H₂O, O₂) .
- Validate simulations using in situ Raman spectroscopy during electrocatalysis (0.1–1.0 V vs. RHE) .
- Publish computational input files (e.g., VASP parameters) and experimental overpotential/current density data for benchmarking .
Q. How can researchers design experiments to resolve conflicting reports on Ho-Ru (1:2) thermal stability?
Methodological Answer:
- Conduct thermogravimetric analysis (TGA) under controlled atmospheres (e.g., H₂/Ar) to isolate decomposition pathways .
- Cross-reference with in situ TEM to observe phase transitions (e.g., Ho₂O₃ segregation) at atomic resolution .
- Propose a collaborative framework for sharing raw TGA/DSC curves via open-access repositories .
Methodological Standards
- Data Documentation : Follow IUPAC guidelines for reporting solubility, phase diagrams, and error margins (e.g., ±0.02 Å for lattice parameters) .
- Hypothesis Testing : Frame hypotheses as testable predictions (e.g., "Ho-Ru (1:2) exhibits spin-glass behavior below 50 K") and use ANOVA for multi-group comparisons .
- Reproducibility : Archive synthesis protocols, instrument calibration logs, and raw datasets in supplemental materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
